
(2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound with the chemical formula C14H26Si This compound is notable for its unique structure, which includes a cyclopentadienyl ring substituted with tert-butyl groups and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with a cyclopentadienyl derivative. One common method is the reaction of trimethylsilyl chloride with sodium cyclopentadienide, which produces the desired compound along with sodium chloride as a byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions typically require controlled temperatures and may involve the use of solvents such as dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized cyclopentadienyl compounds.
Scientific Research Applications
(2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can undergo migration, leading to fluxional behavior where the silyl group moves between different carbon atoms on the cyclopentadienyl ring . This migration can influence the compound’s reactivity and the formation of different products.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl cyclopentadiene: This compound is similar in structure but lacks the tert-butyl groups.
Cyclopentadienyltrimethylsilane: Another related compound, differing in the position and number of substituents on the cyclopentadienyl ring.
Uniqueness
(2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is unique due to the presence of both tert-butyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research studies.
Properties
CAS No. |
168283-74-7 |
|---|---|
Molecular Formula |
C16H30Si |
Molecular Weight |
250.49 g/mol |
IUPAC Name |
(2,5-ditert-butylcyclopenta-2,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C16H30Si/c1-15(2,3)12-10-11-13(16(4,5)6)14(12)17(7,8)9/h10-11,14H,1-9H3 |
InChI Key |
GANXHDAXCZRIQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C1[Si](C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



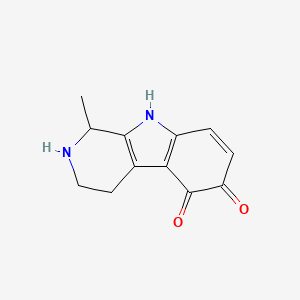
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
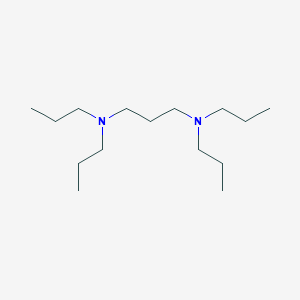
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
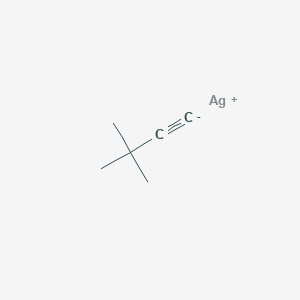
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
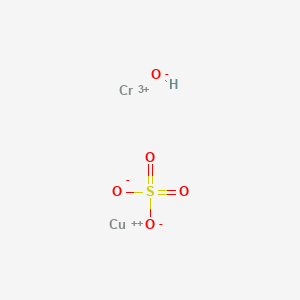
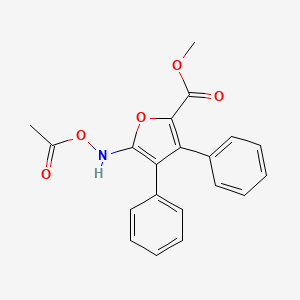
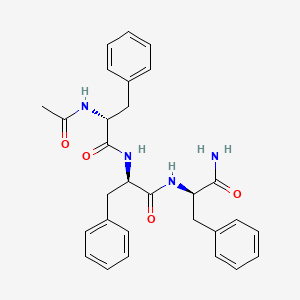
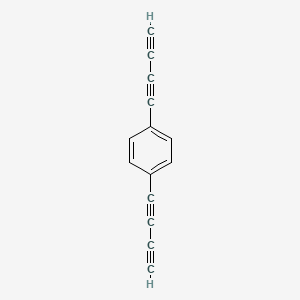

![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
